molecular formula C8H13BrCl2N2 B12436526 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride

Katalognummer: B12436526
Molekulargewicht: 288.01 g/mol
InChI-Schlüssel: FPLOVAYGGMBHHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, along with an ethanamine side chain.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride typically involves several steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

    Amination: The brominated intermediate is then subjected to amination, where an ethanamine group is introduced.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring, along with the ethanamine side chain, contribute to its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
  • 1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications. The unique combination of bromine, methyl, and ethanamine groups in this compound makes it distinct and valuable for specific research purposes.

Eigenschaften

Molekularformel

C8H13BrCl2N2

Molekulargewicht

288.01 g/mol

IUPAC-Name

1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H

InChI-Schlüssel

FPLOVAYGGMBHHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1Br)C(C)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.